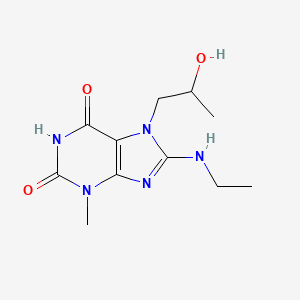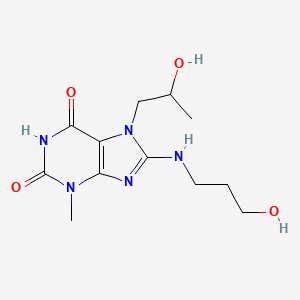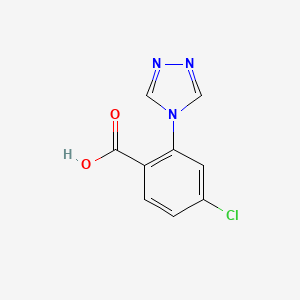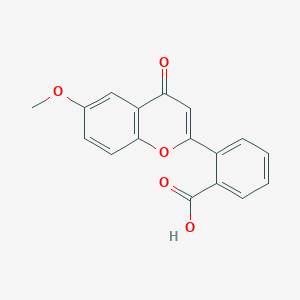
8-(Cyclohexylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Cyclohexylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is a synthetic compound that belongs to the purine class of molecules. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a hydroxypropyl group, and a methyl group attached to a purine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclohexylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the cyclohexylamino group and the hydroxypropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
8-(Cyclohexylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Aplicaciones Científicas De Investigación
8-(Cyclohexylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(Cyclohexylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
8-(Cyclohexylamino)-3-methylpurine-2,6-dione: Lacks the hydroxypropyl group.
7-(2-hydroxypropyl)-3-methylpurine-2,6-dione: Lacks the cyclohexylamino group.
8-(Cyclohexylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione: Has a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
The presence of both the cyclohexylamino and hydroxypropyl groups in 8-(Cyclohexylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
8-(cyclohexylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-9(21)8-20-11-12(19(2)15(23)18-13(11)22)17-14(20)16-10-6-4-3-5-7-10/h9-10,21H,3-8H2,1-2H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTJJYZFXJYNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Propan-2-yl 4-(furan-2-ylmethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7721935.png)
![1-Methylethyl 4-[[2-(diethylamino)ethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7721940.png)
![Propan-2-yl 4-[(3-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7721943.png)
![3-[2-(2-Methoxyethylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721948.png)
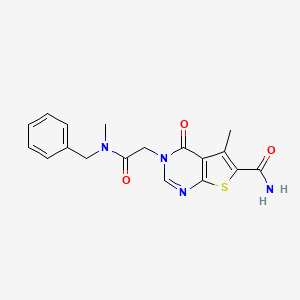
![3-[(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid](/img/structure/B7721964.png)
![3-[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721968.png)
![7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B7721978.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B7721981.png)
![8-[Benzyl(methyl)amino]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B7722002.png)
